molecular formula C24H18N4O7 B5155516 2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide

2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide

Cat. No.: B5155516
M. Wt: 474.4 g/mol
InChI Key: ZJDGSIGUIKSHES-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide is a complex organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between an isoindole derivative and a nitro-substituted benzylamine. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)-3-(4-nitrophenyl)propanamide
  • 2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-phenylpropanamide

Comparison

Compared to similar compounds, 2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide may exhibit unique properties due to the presence of multiple nitro groups, which can influence its reactivity and biological activity. The specific arrangement of functional groups can also affect its solubility, stability, and overall performance in various applications.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-methyl-3-nitrophenyl)-3-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O7/c1-14-6-9-16(13-20(14)28(34)35)25-22(29)21(12-15-7-10-17(11-8-15)27(32)33)26-23(30)18-4-2-3-5-19(18)24(26)31/h2-11,13,21H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDGSIGUIKSHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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